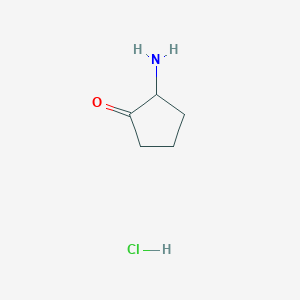

2-Aminocyclopentan-1-one hydrochloride

Description

Significance of Cyclic Amino Ketones as Synthetic Intermediates

Cyclic amino ketones, and α-amino ketones in general, are highly significant synthetic intermediates in organic chemistry for several reasons. They are bifunctional molecules, containing both a nucleophilic amine (or its protected form) and an electrophilic carbonyl group. This duality allows for a wide range of chemical transformations, making them versatile precursors for numerous complex molecules. colab.wsnih.gov

The primary importance of α-amino ketones lies in their role as building blocks for nitrogen-containing compounds, particularly heterocycles and polyfunctional amino derivatives. colab.wsnih.gov The ketone moiety can undergo nucleophilic addition, condensation, or reduction, while the amino group can be acylated, alkylated, or participate in cyclization reactions. This reactivity makes them indispensable for synthesizing:

Nitrogenous Heterocycles: α-Amino ketones are key precursors for synthesizing important heterocyclic systems like pyrazines, pyrroles, and imidazoles. colab.ws

1,2-Amino Alcohols: The reduction of the ketone group provides direct access to 1,2-amino alcohols, a structural motif present in many chiral ligands, auxiliaries, and biologically active molecules. colab.ws

Complex Natural Products and Pharmaceuticals: The α-amino ketone core is found in numerous natural products and pharmacologically active compounds. colab.wsnih.gov Consequently, synthetic methods to construct this core are crucial for the total synthesis and medicinal chemistry efforts aimed at developing new therapeutic agents. colab.ws

The development of efficient and stereoselective methods to synthesize chiral α-amino ketones is a major objective, as the biological activity of the final products is often dependent on a specific stereochemistry. nih.gov

Historical Context of Related Cyclic Amino Compounds

The exploration of cyclic amino compounds is deeply rooted in the history of organic synthesis. One of the earliest and most fundamental methods for producing α-amino acids, which share a structural relationship with α-amino ketones, was the Strecker synthesis, first reported by Adolph Strecker in 1850. wikipedia.org This reaction, which combines an aldehyde or ketone with ammonia (B1221849) and cyanide, provided a pathway to α-aminonitriles that could be hydrolyzed to the corresponding amino acids. wikipedia.org In principle, applying this reaction to a cyclic ketone like cyclopentanone (B42830) provides a conceptual basis for the synthesis of cyclic α-amino compounds.

While the Strecker synthesis laid early groundwork, the targeted synthesis of α-amino ketones as versatile intermediates gained significant momentum much later. Throughout the 20th and into the 21st century, a vast array of synthetic methods emerged, reflecting the growing appreciation for this functional group. colab.wsrsc.org Early methods often involved multi-step sequences, such as the nucleophilic substitution of α-halo ketones. More recent decades have seen the development of more sophisticated and efficient strategies, including:

Direct C-H amination of ketones. colab.wsorganic-chemistry.org

Oxidative cleavage of aziridines or azetidinols. colab.ws

Rearrangement reactions.

Catalytic asymmetric methods to control stereochemistry. nih.govrsc.org

This evolution from fundamental reactions to highly specialized catalytic processes highlights the sustained interest in α-amino ketones as their importance in constructing complex molecular targets has become increasingly evident.

Structural Archetype and Research Focus for 2-Aminocyclopentan-1-one (B3261133) Hydrochloride

The structural archetype of 2-Aminocyclopentan-1-one is a five-membered carbocyclic ring substituted with a ketone at the C1 position and an amino group at the adjacent C2 position. The hydrochloride salt is formed by the protonation of the basic amino group.

While the broader class of α-amino ketones is the subject of extensive research, published studies focusing specifically on the synthesis and application of 2-aminocyclopentan-1-one are limited. The research focus in this area is primarily on developing general synthetic methodologies that are applicable to a wide range of ketones, including cyclic ones. colab.wsrsc.orgorganic-chemistry.org Therefore, the synthesis of 2-aminocyclopentan-1-one can be approached through established methods for direct α-amination of cyclopentanone or via multi-step sequences involving other cyclopentane (B165970) derivatives. The compound serves as a representative example of a simple cyclic α-amino ketone, whose reactivity and potential as a synthetic precursor can be inferred from the well-documented chemistry of this functional group class. nih.govacs.org

Below are the key chemical properties of the free base, 2-Aminocyclopentan-1-one.

| Property | Value |

|---|---|

| IUPAC Name | 2-aminocyclopentan-1-one |

| Molecular Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol |

| Canonical SMILES | C1CC(C(=O)C1)N |

| InChIKey | XBPWUNNYJOLFGX-UHFFFAOYSA-N |

| Topological Polar Surface Area | 43.1 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Data sourced from PubChem CID 410137. nih.gov

Properties

IUPAC Name |

2-aminocyclopentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c6-4-2-1-3-5(4)7;/h4H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWHJJIAVVNAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-16-4 | |

| Record name | Cyclopentanone, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC26810 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminocyclopentan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminocyclopentan 1 One Hydrochloride

Direct Synthesis Approaches

Direct synthesis strategies focus on either transforming readily available cyclopentane (B165970) precursors or constructing the five-membered ring from acyclic starting materials. These methods are often valued for their efficiency and atom economy.

Precursor-based transformations involve the chemical modification of existing cyclopentane rings to introduce the required amino and keto functionalities. A common strategy is the amination of a cyclopentanone (B42830) derivative. For instance, the synthesis can begin with a precursor like 2-oxocyclopentane carboxylic acid ethyl ester, which already contains the ketone group and a handle for introducing the amine. acs.org Another approach involves the Dieckmann cyclization of α-amino acids, such as (S)-2-aminoadipic acid, to form an aminocyclopentanone intermediate that can be further elaborated. researchgate.net These methods leverage the availability of functionalized cyclopentane starting materials to streamline the synthesis.

The transformation of other functional groups on the cyclopentane ring is also a viable route. For example, derivatives of aminocyclopentanols can serve as precursors, where the hydroxyl group is oxidized to a ketone. chemicalbook.comgoogle.com The choice of precursor often depends on its commercial availability, cost, and the stereochemistry required in the final product.

Ring-forming reactions, or cyclization reactions, construct the cyclopentane ring from acyclic precursors. These methods are fundamental in organic synthesis for creating cyclic structures. organic-chemistry.orgrsc.org One notable approach is the intramolecular aldol (B89426) reaction, where a dicarbonyl compound cyclizes to form a five-membered ring. youtube.com For the synthesis of 2-aminocyclopentan-1-one (B3261133), a precursor containing both an amine (or a precursor group like a nitro or azide (B81097) group) and the necessary carbonyl functionalities would be required.

Another powerful ring-forming strategy is the Nazarov cyclization. While traditionally used for synthesizing cyclopentenones, modifications of this reaction can be adapted to produce saturated cyclopentanone systems. Organocatalytic methods have also emerged for cyclopentane synthesis, offering enantioselective routes to highly substituted five-membered carbocycles from simple starting materials. nih.gov These reactions often proceed through complex cascades, rapidly building molecular complexity. nih.gov

| Ring-Forming Strategy | Precursor Type | Key Transformation | Reference |

| Dieckmann Cyclization | α-Amino diester | Intramolecular condensation | researchgate.net |

| Intramolecular Aldol | Dicarbonyl compound | Intramolecular enolate addition | youtube.com |

| Nazarov Cyclization | Divinyl ketone | Electrocyclic ring closure | nih.gov |

| Organocascade Process | Acylammonium intermediate | Michael-aldol-β-lactonization | nih.gov |

Stereoselective and Asymmetric Synthesis Strategies

Achieving control over the stereochemistry at the C1 and C2 positions of the cyclopentane ring is critical, as the biological activity of chiral molecules often resides in a single enantiomer. nih.govyale.edu Consequently, numerous stereoselective and asymmetric strategies have been developed.

Asymmetric amination using chiral catalysts is a direct method for introducing a chiral amine group onto a ketone or its derivative. digitellinc.com This can be achieved through various transition-metal catalyzed reactions. For example, chiral iridium catalysts have been designed for transfer hydrogenative direct asymmetric reductive amination, providing access to a wide range of α-chiral amines. digitellinc.com Similarly, chiral phosphine-amide catalysts have been used in asymmetric aza-Morita-Baylis-Hillman (aza-MBH) reactions of cyclopentenones with N-sulfonated imines to produce chiral amino-functionalized cyclopentenones with good enantioselectivity. acs.org

Organocatalysis also offers powerful tools for this transformation. Chiral isothiourea catalysts, for instance, can promote enantioselective processes to generate complex cyclopentanes. nih.gov These catalysts activate substrates to form chiral intermediates, such as ammonium (B1175870) enolates, which then react stereoselectively. nih.gov

| Catalyst Type | Reaction | Substrate Example | Enantioselectivity (ee) | Reference |

| Chiral Iridium Complex | Asymmetric Reductive Amination | Ketones | High | digitellinc.com |

| Chiral Phosphine-amide | Aza-Morita-Baylis-Hillman | 2-Cyclopenten-1-one | Up to 85% | acs.org |

| Homobenzotetramisole (HBTM) | Nucleophile-Catalyzed Michael-Aldol-β-Lactonization | Unsaturated Acid Chloride | 93-96% | nih.gov |

Reductive amination is a widely used and versatile method for synthesizing amines from carbonyl compounds. wikipedia.orgyoutube.com The process involves the reaction of a ketone, such as cyclopentanone, with an amine source (like ammonia) to form an intermediate imine, which is then reduced to the final amine. masterorganicchemistry.com This reaction can be performed in a one-pot procedure. wikipedia.orgyoutube.com

For asymmetric synthesis, chiral auxiliaries or chiral reducing agents can be employed. A common approach is the reductive amination of a keto-precursor like 2-oxocyclopentane carboxylic acid ethyl ester with a chiral amine (e.g., α-phenylethylamine). acs.org The resulting diastereomeric products can then be separated, and the chiral auxiliary removed to yield the enantiopure target compound.

Various reducing agents are used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the imine intermediate in the presence of the starting ketone. masterorganicchemistry.com Catalytic hydrogenation over metals like palladium or ruthenium is also a common reduction method. researchgate.net The choice of catalyst can significantly influence the reaction's efficiency and selectivity. researchgate.net For instance, ruthenium supported on layered niobium oxide (Ru/Nb₂O₅-L) has shown excellent performance in the reductive amination of cyclopentanone. researchgate.net

Enzymatic resolution is a powerful technique for separating racemic mixtures into their constituent enantiomers. acs.org This method utilizes the high stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on only one enantiomer of a racemic substrate. researchgate.netmdpi.com

For the synthesis of chiral 2-aminocyclopentan-1-one, a racemic mixture of the compound or a suitable precursor can be subjected to enzymatic kinetic resolution. mdpi.com For example, a lipase (B570770) could selectively acylate one enantiomer of a racemic aminocyclopentanol precursor, allowing the acylated and unreacted enantiomers to be separated. researchgate.net Lipases such as Candida antarctica lipase B (CAL-B) have proven effective in the N-acylation of cyclic amino compounds. researchgate.net The efficiency and enantioselectivity of the resolution are highly dependent on the choice of enzyme, solvent, and acylating agent. mdpi.com This technique is particularly valuable for producing compounds with very high enantiomeric purity. mdpi.comresearchgate.net

| Enzyme | Reaction Type | Substrate | Key Finding | Reference |

| Candida antarctica Lipase B (CAL-B) | N-acylation | cis- and trans-2-aminocyclopentanecarboxamides | Highly effective for preparing all enantiomers | researchgate.net |

| Pseudomonas cepacia Lipase (Lipase PS) | N-acylation | cis-cyclohexane substrate | Showed unexpected enantiopreference changes compared to CAL-B | researchgate.net |

| Candida antarctica Lipase A (CAL-A) | N-acylation | cis-cyclopentane and -cyclohexane substrates | Low enantioselectivity for these substrates | researchgate.net |

| Candida rugosa Lipase | Transacetylation / Hydrolysis | 4-hydroxy-cyclopentenone | Effective for resolving racemic alcohol | researchgate.net |

Diastereoselective Synthesis Routes

Diastereoselective synthesis is crucial for creating specific stereoisomers of 2-aminocyclopentan-1-one from precursors that already possess at least one chiral center. The goal is to control the relative orientation of the amino and keto groups (or their precursors) on the cyclopentane ring. Key strategies include catalyst-controlled additions and substrate-controlled reductions.

One prominent method is the asymmetric Michael addition to a cyclopentenone derivative. In this approach, an amine or an amine equivalent acts as a nucleophile. The stereochemical outcome is directed by a chiral catalyst, which forms a transient complex with the substrate, guiding the nucleophile to a specific face of the molecule. Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide, are effective in this role as they can activate both the electrophile and the nucleophile through hydrogen bonding. beilstein-journals.orgmdpi.com

Another effective route involves the diastereoselective reduction of a prochiral ketone precursor. For instance, a 2-substituted cyclopentanone containing a directing group (like a hydroxyl or a bulky substituent) at a neighboring position can influence the trajectory of a reducing agent. This substrate-controlled approach ensures the formation of a specific diastereomer. Subsequent chemical transformations can then convert the reduced group and the substituent into the desired amino and keto functionalities.

| Method | Precursor Molecule | Key Reagents / Catalyst | Diastereomeric Ratio (d.r.) / Excess (d.e.) |

| Asymmetric Michael Addition | Cyclopentenone | Amine nucleophile, Chiral squaramide catalyst | Often >90:10 d.r. rsc.org |

| Substrate-Directed Reduction | 2-Azido-3-hydroxycyclopentanone | Sodium borohydride (B1222165) | High d.e. can be achieved |

| Enamine Catalysis | Cyclopentanone and Nitroalkene | Chiral primary-secondary diamine catalyst | Up to 9:1 d.r. mdpi.com |

Optical Resolution via Chiral Auxiliaries and Salts

When a synthetic route produces a racemic mixture (an equal mix of enantiomers), optical resolution is required to isolate the desired enantiomer. This is commonly achieved by temporarily converting the enantiomers into diastereomers, which have different physical properties and can be separated. tcichemicals.compsu.edu

Resolution via Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the racemic molecule. This reaction creates a mixture of diastereomers. For a precursor to 2-aminocyclopentan-1-one, an auxiliary like a chiral oxazolidinone can be attached. nih.gov The resulting diastereomers can then be separated using standard laboratory techniques such as fractional crystallization or column chromatography. nih.gov Once separated, the chiral auxiliary is chemically removed, yielding the enantiomerically pure target compound and allowing the auxiliary to be recovered and reused. nih.gov

Resolution via Diastereomeric Salts: This classical and industrially viable method is particularly suitable for amines. The racemic amine is treated with an enantiomerically pure chiral acid, known as a resolving agent, such as (R,R)-tartaric acid or (S)-camphorsulfonic acid. researchgate.net This acid-base reaction forms a pair of diastereomeric salts. Due to their different crystal lattice energies and intermolecular interactions, these salts exhibit different solubilities in a given solvent. nih.gov The less soluble diastereomeric salt will preferentially crystallize from the solution and can be isolated by simple filtration. nih.govrsc.org Subsequently, treatment of the isolated salt with a base liberates the enantiomerically pure amine.

| Resolution Method | Resolving Agent / Auxiliary | Separation Principle | Key Advantage |

| Chiral Auxiliary | Chiral Oxazolidinones, Camphor-derived auxiliaries | Covalent bond formation to create separable diastereomers | High stereochemical control and predictability. nih.gov |

| Diastereomeric Salt Formation | (R,R)-Tartaric acid, (S)-Mandelic acid, Dibenzoyl-L-tartaric acid | Formation of salts with different solubilities | Scalable, cost-effective, and suitable for industrial application. nih.govrsc.org |

Industrial Scale-Up Considerations for Manufacturing Methodologies

Translating a synthetic route from a laboratory bench to an industrial manufacturing plant involves a distinct set of challenges and considerations. The primary goals are to ensure the process is safe, cost-effective, robust, and compliant with regulatory standards. nih.govbiomedres.us

Cost of Goods (CoG): The economic viability of the synthesis is paramount. This involves selecting inexpensive and readily available starting materials and reagents. Routes that require expensive metal catalysts, complex chiral ligands, or multiple purification steps are often less desirable for large-scale production. nih.gov

Process Safety: A thorough safety assessment is critical. Reactions that are highly exothermic, generate gaseous byproducts, or use hazardous reagents require specialized equipment and handling procedures to prevent thermal runaway or accidental release. researchgate.net Avoiding cryogenic conditions or high-pressure equipment is preferred to reduce operational complexity and cost.

Regulatory and Quality Control: The manufacturing process must adhere to Good Manufacturing Practices (GMP). This requires meticulous documentation, including batch records, validation of the process to ensure consistency, and robust analytical methods to confirm the purity and identity of the product at each stage. iptsalipur.orgcuriaglobal.com

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances, reduce environmental impact, and improve efficiency. researchgate.netthepharmajournal.com The application of these principles is increasingly important in modern pharmaceutical synthesis.

Atom Economy: This principle, developed by Barry Trost, encourages designing syntheses that maximize the incorporation of all materials used in the process into the final product. nih.gov Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. Minimizing the use of protecting groups also enhances atom economy. rsc.orgrsc.orgprimescholars.com

Catalysis: The use of catalytic reagents in small amounts is superior to using stoichiometric reagents. nih.gov Biocatalysis, which employs enzymes, is a particularly powerful green technology. Enzymes like lipases, transaminases, or ketoreductases can perform highly stereoselective transformations under mild, aqueous conditions, offering an environmentally benign alternative to traditional chemical methods. rsc.orgnih.govnih.govmdpi.comresearchgate.net

Safer Solvents and Reaction Conditions: The choice of solvent is a key consideration. Replacing hazardous solvents (e.g., chlorinated hydrocarbons) with safer alternatives like water, ethanol, or supercritical CO2 is a primary goal. nih.gov In some cases, reactions can be designed to run under solvent-free conditions, further reducing waste. vu.nl Technologies like microwave-assisted synthesis can also contribute by reducing reaction times and energy consumption. nih.gov

| Green Chemistry Principle | Application in Synthesis Design | Benefit |

| Atom Economy | Prioritizing addition and rearrangement reactions; minimizing protecting groups. primescholars.com | Reduces waste generation at the source. |

| Catalysis | Employing biocatalysts (e.g., enzymes) or recyclable organocatalysts. nih.gov | High selectivity, mild reaction conditions, reduced waste. |

| Safer Solvents | Using water, ethanol, or performing reactions neat (solvent-free). nih.gov | Reduces environmental impact and worker exposure to toxic chemicals. |

| Energy Efficiency | Utilizing microwave-assisted synthesis or running reactions at ambient temperature. | Lowers energy consumption and associated costs. |

| Renewable Feedstocks | Designing routes that start from bio-based materials. | Reduces reliance on petrochemicals. |

Stereochemical Aspects and Chirality of 2 Aminocyclopentan 1 One Hydrochloride

Enantiomeric and Diastereomeric Forms of 2-Aminocyclopentan-1-one (B3261133) Hydrochloride

2-Aminocyclopentan-1-one possesses two stereocenters at the C1 and C2 positions, leading to the existence of four possible stereoisomers. These stereoisomers are grouped into two pairs of enantiomers. tru.caencyclopedia.pub The relationship between stereoisomers that are not mirror images of each other is defined as diastereomeric. tru.ca

The two pairs of enantiomers are:

(1R,2R)-2-Aminocyclopentan-1-one and (1S,2S)-2-Aminocyclopentan-1-one (trans isomers)

(1R,2S)-2-Aminocyclopentan-1-one and (1S,2R)-2-Aminocyclopentan-1-one (cis isomers)

The hydrochloride salt of each of these stereoisomers can be formed by reaction with hydrochloric acid, resulting in the corresponding ammonium (B1175870) salt. The physical and chemical properties of enantiomers are identical, except for their interaction with other chiral molecules and their optical rotation. encyclopedia.pub Diastereomers, on the other hand, have distinct physical and chemical properties.

The separation and characterization of these stereoisomers are crucial for their application in stereoselective synthesis and drug discovery. Chiral chromatography and the use of chiral resolving agents are common methods employed for the resolution of these enantiomeric pairs.

| Stereoisomer | Configuration at C1 | Configuration at C2 | Relationship |

|---|---|---|---|

| (1R,2R)-2-Aminocyclopentan-1-one | R | R | Enantiomers (trans) |

| (1S,2S)-2-Aminocyclopentan-1-one | S | S | |

| (1R,2S)-2-Aminocyclopentan-1-one | R | S | Enantiomers (cis) |

| (1S,2R)-2-Aminocyclopentan-1-one | S | R |

Stereochemical Control in Synthesis and Derivatization

The synthesis of enantiomerically pure 2-Aminocyclopentan-1-one hydrochloride and its derivatives is a significant challenge in organic chemistry. Various asymmetric synthetic strategies have been developed to achieve high levels of stereocontrol. These methods often employ chiral auxiliaries, catalysts, or starting materials to direct the formation of a specific stereoisomer.

One common approach involves the asymmetric reduction of a precursor, such as a β-enamino ester, using a chiral reducing agent. For instance, the use of a chiral borane (B79455) reagent can selectively reduce the double bond to yield the desired stereoisomer of the corresponding amino ester, which can then be converted to the target compound.

Another powerful strategy is the use of organocatalysis. Chiral secondary amines can catalyze the Michael addition of various nucleophiles to α,β-unsaturated aldehydes, leading to the formation of functionalized cyclopentanones with high enantioselectivities. nih.gov This methodology provides a versatile route to chiral cyclopentanone (B42830) derivatives that can be further elaborated to 2-Aminocyclopentan-1-one.

Furthermore, enzymatic resolutions have been employed to separate racemic mixtures of 2-aminocyclopentan-1-one derivatives. Lipases, for example, can selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

The derivatization of this compound also requires careful consideration of stereochemistry. Reactions at the amino or keto group can proceed with varying degrees of stereoselectivity, depending on the reagents and reaction conditions. For example, the reduction of the ketone can lead to the formation of two diastereomeric amino alcohols, and the stereochemical outcome can be influenced by the choice of reducing agent and the existing stereochemistry of the molecule.

Conformational Analysis of the Cyclopentanone Ring System

The five-membered ring of 2-Aminocyclopentan-1-one is not planar and adopts puckered conformations to relieve torsional strain. dalalinstitute.com The two most common conformations are the envelope and the twist (or half-chair) conformations. In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane. dalalinstitute.com In the twist conformation, three adjacent atoms are coplanar, while the other two are on opposite sides of this plane.

The presence of substituents on the ring, such as the amino group and the carbonyl group in 2-Aminocyclopentan-1-one, influences the conformational equilibrium. The substituents can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is determined by a combination of steric and electronic factors, including 1,3-diaxial interactions and gauche interactions. acs.org

Computational studies and spectroscopic techniques, such as NMR and IR spectroscopy, are valuable tools for investigating the conformational preferences of substituted cyclopentanones. researchgate.net For 2-Aminocyclopentan-1-one, the interplay between the amino and carbonyl groups, as well as the effects of protonation of the amino group in the hydrochloride salt, will significantly impact the conformational landscape. The protonated amino group, being bulkier, is expected to have a strong preference for a pseudo-equatorial position to minimize steric strain.

| Conformation | Description | Key Features |

|---|---|---|

| Envelope | Four carbon atoms are coplanar, with the fifth atom out of the plane. | One out-of-plane atom. |

| Twist (Half-Chair) | Three adjacent atoms are coplanar, with the other two on opposite sides of the plane. | Two out-of-plane atoms on opposite sides. |

Influence of Stereochemistry on Reaction Pathways

The stereochemistry of this compound has a profound influence on its reactivity and the stereochemical outcome of its reactions. The spatial arrangement of the amino and carbonyl groups dictates the accessibility of reagents to the reactive sites and can lead to highly diastereoselective transformations.

For instance, in reactions involving the carbonyl group, such as nucleophilic additions or reductions, the incoming nucleophile will preferentially attack from the less sterically hindered face of the cyclopentanone ring. The orientation of the amino group (or the protonated amino group) will therefore direct the approach of the nucleophile, leading to the preferential formation of one diastereomer.

Similarly, reactions involving the amino group, such as acylation or alkylation, can also be influenced by the stereochemistry of the molecule. The conformation of the ring and the relative positions of the substituents can affect the reactivity of the amino group and the stereoselectivity of the reaction.

The stereochemical relationship between the amino and carbonyl groups is also crucial in intramolecular reactions. For example, the formation of bicyclic products through intramolecular cyclization will be highly dependent on the cis or trans arrangement of the substituents, as this will determine the feasibility of the ring-closing step.

In essence, the fixed spatial relationship between the functional groups in a specific stereoisomer of this compound provides a powerful tool for controlling the stereochemical outcome of chemical reactions, making it a valuable building block in asymmetric synthesis.

Chemical Transformations and Derivatization Strategies

Reactions at the Amino Group

The primary amino group in 2-aminocyclopentan-1-one (B3261133) is a nucleophilic center that readily participates in a variety of chemical transformations, including acylation, alkylation, imine formation, and the introduction of protecting groups.

Acylation and Alkylation Reactions

The nucleophilic character of the amino group allows for straightforward acylation and alkylation reactions. Acylation is typically achieved by treating 2-aminocyclopentan-1-one with acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the hydrogen chloride generated. This reaction leads to the formation of N-acyl-2-aminocyclopentanone derivatives.

Alkylation of the amino group can be accomplished using alkyl halides. These reactions generally proceed via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The degree of alkylation can be controlled by the stoichiometry of the reactants.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Aminocyclopentan-1-one | Acyl Chloride | N-Acyl-2-aminocyclopentanone | Acylation |

| 2-Aminocyclopentan-1-one | Alkyl Halide | N-Alkyl-2-aminocyclopentanone | Alkylation |

Formation of Imines and Heterocycles

The reaction of the primary amino group of 2-aminocyclopentan-1-one with aldehydes or ketones under acidic catalysis and with removal of water leads to the formation of imines, also known as Schiff bases. This condensation reaction is reversible.

Furthermore, the dual functionality of 2-aminocyclopentan-1-one makes it a valuable precursor for the synthesis of various heterocyclic compounds. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems. The specific nature of the resulting heterocycle depends on the reaction partner and conditions employed.

Protective Group Chemistry

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. This is achieved by introducing a protecting group. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

| Protecting Group | Reagent for Introduction | Conditions for Removal |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong Acid (e.g., TFA) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation |

Reactions at the Ketone Carbonyl Group

The ketone carbonyl group in 2-aminocyclopentan-1-one is an electrophilic center that is susceptible to attack by nucleophiles. Key transformations at this site include reductions to the corresponding alcohol and various nucleophilic addition reactions.

Reductions to Aminocyclopentanols

The ketone functionality of 2-aminocyclopentan-1-one can be reduced to a secondary alcohol, yielding 2-aminocyclopentanol. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, selectively reducing ketones in the presence of many other functional groups. The reduction of α-aminoketones is often diastereoselective, leading to the formation of either syn- or anti-β-aminoalcohols depending on the reaction conditions and the presence of protecting groups on the nitrogen atom. cdnsciencepub.comcapes.gov.br For instance, the reduction of N-t-Boc-protected α-aminoketones with certain bulky reducing agents can favor the formation of syn-β-aminoalcohols. capes.gov.br

| Starting Material | Reducing Agent | Product |

| 2-Aminocyclopentan-1-one | Sodium Borohydride (NaBH₄) | 2-Aminocyclopentanol |

| N-Boc-2-aminocyclopentan-1-one | Lithium triethylborohydride (LiEt₃BH) | syn-N-Boc-2-aminocyclopentanol |

A chemoenzymatic strategy has been developed for the efficient preparation of both enantiomers of trans-2-aminocyclopentanol, highlighting the importance of these compounds as chiral building blocks. researchgate.net

Nucleophilic Additions

The electrophilic carbonyl carbon of 2-aminocyclopentan-1-one is a target for a variety of carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. These reactions, a cornerstone of carbon-carbon bond formation, lead to the formation of tertiary alcohols. libretexts.orglibretexts.org The reaction proceeds via a 1,2-nucleophilic addition to the carbonyl group, where the nucleophilic carbon of the organometallic reagent attacks the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. masterorganicchemistry.com

The Wittig reaction provides a method to convert the ketone into an alkene. wikipedia.org This reaction involves a phosphonium (B103445) ylide, which reacts with the ketone to form a four-membered oxaphosphetane intermediate that subsequently decomposes to an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

The stereochemical outcome of nucleophilic additions to α-amino ketones can often be influenced by the presence of the adjacent amino group, especially when it is protected, which can lead to chelation-controlled diastereoselectivity.

| Reaction Type | Nucleophile | Product |

| Grignard Reaction | Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene |

Condensation Reactions

Condensation reactions are a cornerstone of the synthetic utility of 2-aminocyclopentan-1-one. The adjacent amino and keto functionalities can react intramolecularly or with external reagents to form a variety of fused and spirocyclic heterocyclic systems. These reactions typically involve the formation of a carbon-nitrogen double bond (imine or enamine) followed by cyclization.

One of the most common applications is the synthesis of fused nitrogen-containing heterocycles. For instance, the reaction with 1,2-dicarbonyl compounds is a classical and widely used method for constructing quinoxaline (B1680401) rings. nih.govsapub.org In a typical procedure, 2-aminocyclopentan-1-one (after neutralization) condenses with a 1,2-diketone, such as biacetyl, under mild acidic conditions to yield a cyclopentapyrazine derivative. The reaction proceeds through initial imine formation, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazine (B50134) ring fused to the cyclopentane (B165970) core.

Similarly, condensation with β-dicarbonyl compounds provides access to fused pyrimidine (B1678525) systems. nih.gov Reactions analogous to the Biginelli reaction, which traditionally uses a β-diketone, an aldehyde, and urea (B33335) or thiourea (B124793), can be adapted. scispace.com By using 2-aminocyclopentan-1-one as the amino component, it can react with a β-ketoester and an aldehyde to construct complex dihydropyrimidine-fused frameworks. These reactions often benefit from acid or base catalysis to facilitate the multiple condensation and cyclization steps. nih.gov

The ketone moiety can also participate in aldol-type condensation reactions. chemicalnote.com In the presence of a base, the α-protons to the carbonyl group become acidic and can be removed to form an enolate. This enolate can then react with aldehydes, such as benzaldehyde, in a Claisen-Schmidt condensation. researchgate.net This leads to the formation of α,α′-bis(arylidene)cycloalkanones, which are valuable precursors for other heterocyclic syntheses. researchgate.net

The amine group readily reacts with aldehydes and ketones to form imines (Schiff bases) or, if an α-hydrogen is present on the carbonyl partner, the more stable tautomeric enamines. libretexts.org This reactivity is fundamental to many multi-step syntheses where the imine or enamine acts as a key intermediate for subsequent cyclization or functionalization steps.

| Reactant Type | Reaction Conditions | Resulting Heterocyclic Core | Example Product |

|---|---|---|---|

| 1,2-Diketones (e.g., Biacetyl) | Mild acid (e.g., acetic acid), reflux | Cyclopentapyrazine | 6,7-Dimethyl-2,3,5,7a-tetrahydro-1H-cyclopenta[b]pyrazine |

| β-Ketoesters (e.g., Ethyl acetoacetate) | Acid or base catalysis, reflux | Cyclopentapyrimidinone | 4-Methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2(3H)-one |

| Aromatic Aldehydes (e.g., Benzaldehyde) | Base (e.g., NaOH, KOH), EtOH | α,α'-Bis(benzylidene) derivative | 2,5-Bis(benzylidene)cyclopentanone (from cyclopentanone) |

Ring-Opening and Rearrangement Reactions

While the construction of fused rings is a primary application, the strained five-membered ring of 2-aminocyclopentan-1-one derivatives can also undergo ring-opening or rearrangement reactions under specific conditions. These transformations can lead to structurally diverse linear or larger ring systems.

One potential pathway for rearrangement is the Favorskii rearrangement, which occurs in α-haloketones upon treatment with a base. If the cyclopentane ring of 2-aminocyclopentan-1-one were to be halogenated at the C5 position, subsequent treatment with a base could induce a rearrangement to form a cyclobutanecarboxylic acid derivative. This reaction proceeds through a cyclopropanone (B1606653) intermediate.

Another relevant transformation is the Beckmann rearrangement. The ketone functionality of 2-aminocyclopentan-1-one can be converted to an oxime by reacting it with hydroxylamine. libretexts.org Treatment of this oxime with a strong acid (like sulfuric acid or phosphorus pentachloride) can trigger the Beckmann rearrangement. This would result in a ring-expansion reaction, transforming the five-membered cyclopentane ring into a six-membered piperidinone (lactam) derivative. The migration of the α-amino substituted carbon would lead to the formation of a substituted caprolactam analog.

Ring-opening can also be achieved through retro-Dieckmann or related reactions, particularly if the molecule is further substituted with ester groups. Cleavage of the C-C bond adjacent to the carbonyl group can occur under strong basic or acidic conditions, leading to linear amino acid derivatives. For example, hydrolysis under harsh conditions could potentially cleave the ring to yield derivatives of 6-amino-5-oxohexanoic acid.

Functionalization of the Cyclopentane Ring

Beyond reactions at the amino and keto groups, the cyclopentane ring itself can be functionalized, primarily at the carbon atoms alpha to the carbonyl group (C5 position). The presence of the ketone activates these positions, making the protons acidic and amenable to deprotonation by a suitable base to form an enolate intermediate.

Alkylation: The enolate, once formed, can act as a nucleophile and react with various electrophiles, such as alkyl halides. This allows for the introduction of alkyl chains at the C5 position. To control the regioselectivity and avoid side reactions like N-alkylation, the amine group is often protected with a suitable protecting group (e.g., Boc, Cbz) before carrying out the C-alkylation.

Acylation: Similarly, the enolate can be acylated by reacting with acyl chlorides or anhydrides. This introduces an acyl group at the C5 position, leading to the formation of a 1,3-dicarbonyl compound. These resulting β-diketone structures are highly valuable synthetic intermediates for constructing more complex molecules and heterocyclic systems.

Mannich Reaction: The activated methylene (B1212753) group at C5 can also participate in Mannich reactions. In a typical Mannich reaction, an active hydrogen-containing compound reacts with formaldehyde (B43269) and a primary or secondary amine to form a "Mannich base." In this case, 2-aminocyclopentan-1-one (with a protected primary amine) could react with formaldehyde and another secondary amine to introduce an aminomethyl group at the C5 position.

| Reaction Type | Reagents | Position of Functionalization | Product Type |

|---|---|---|---|

| Alkylation | 1. Base (e.g., LDA, NaH) 2. Alkyl Halide (R-X) | C5 | 5-Alkyl-2-aminocyclopentan-1-one |

| Acylation | 1. Base (e.g., LDA) 2. Acyl Chloride (RCOCl) | C5 | 2-Amino-5-acylcyclopentan-1-one |

| Mannich Reaction | Formaldehyde, Secondary Amine (R₂NH), Acid/Base | C5 | 2-Amino-5-(dialkylaminomethyl)cyclopentan-1-one |

Tandem and Cascade Reactions Utilizing 2-Aminocyclopentan-1-one Hydrochloride

The bifunctional nature of 2-aminocyclopentan-1-one makes it an ideal substrate for tandem, domino, or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. These processes are highly efficient and contribute to green chemistry principles by reducing waste and operational steps.

A classic example is a tandem condensation/cyclization sequence. For instance, a three-component reaction between 2-aminocyclopentan-1-one, an aldehyde, and a compound with an active methylene group (like malononitrile (B47326) or ethyl cyanoacetate) can lead to highly complex, fused heterocyclic systems. The reaction might initiate with the formation of an enamine or imine, which then participates in a Knoevenagel condensation, followed by an intramolecular cyclization and tautomerization to yield a stable polycyclic product.

The Pictet-Spengler reaction is another powerful cascade process that could be adapted. A derivative of 2-aminocyclopentan-1-one, where the amine is part of a larger structure (e.g., attached to a phenylethyl group), could undergo an acid-catalyzed cyclization with an aldehyde or ketone. This would involve the initial formation of a Schiff base, followed by an intramolecular electrophilic substitution onto an aromatic ring, creating a complex tetracyclic framework in a single step.

Furthermore, multicomponent reactions (MCRs) like the Ugi or Passerini reactions could potentially incorporate 2-aminocyclopentan-1-one as the amine or ketone component. An Ugi four-component reaction, for example, involving an aldehyde, an isocyanide, a carboxylic acid, and 2-aminocyclopentan-1-one (as the amine component), would rapidly generate a complex peptide-like scaffold containing the cyclopentanone (B42830) moiety. These reactions are known for their high atom economy and ability to generate molecular diversity from simple starting materials.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Organic Molecules

The cyclopentane (B165970) ring is a common motif in a vast array of natural products and biologically active molecules. Chiral cyclopentenones, in particular, serve as key intermediates in the asymmetric synthesis of these target molecules due to the diverse chemical transformations possible at the enone functionality. acs.org The synthesis of stereochemically complex cyclopentanes can be achieved through various organocascade processes, which allow for the rapid generation of multiple C-C and C-O bonds, as well as the formation of new rings and contiguous stereogenic centers. nih.gov While direct examples detailing the use of 2-aminocyclopentan-1-one (B3261133) hydrochloride in these specific complex syntheses are not prevalent in the readily available literature, its structural features make it a promising candidate for such transformations. The amino and ketone functionalities provide handles for a variety of chemical manipulations, enabling its incorporation into more elaborate molecular frameworks.

Role in Asymmetric Catalysis

The application of chiral molecules in asymmetric catalysis is a cornerstone of modern synthetic chemistry, allowing for the selective production of a desired enantiomer. 2-Aminocyclopentan-1-one hydrochloride, owing to its chiral nature, has potential applications in this field, both in the design of chiral ligands and as a chiral auxiliary.

Chiral ligands are crucial components of metal-based catalysts used in a wide range of enantioselective transformations. These ligands coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. Chiral 1,2-amino alcohols, which can be conceptually derived from 2-aminocyclopentan-1-one, are recognized as privileged scaffolds for the development of such ligands. researchgate.net The design of effective chiral ligands is a key area of research, with computational methods sometimes being employed to predict the stereochemical outcome of a reaction. While specific ligands derived directly from this compound are not extensively documented, the underlying chiral scaffold is of significant interest in the development of new catalytic systems for reactions such as enantioselective aminoallylation of ketones. nih.gov

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. After the desired transformation, the auxiliary can be removed and ideally recycled. This strategy is a powerful method for achieving high levels of stereocontrol in asymmetric synthesis. While direct studies on this compound as a chiral auxiliary are limited, the broader class of chiral amino alcohols and related structures are well-established in this role.

Precursor for Bioactive Compound Scaffolds

The inherent structural features of this compound make it an attractive starting point for the synthesis of various bioactive scaffolds. The cyclopentane ring and the amino functionality are present in numerous natural products and pharmaceutically active compounds.

Indole and pyrimidine (B1678525) are two heterocyclic moieties that are frequently found in biologically active compounds. The combination of these two rings into a single molecular entity has led to the discovery of compounds with a range of therapeutic properties. For instance, indole-appended pyrimidines have been synthesized and investigated for their potential as anticancer agents. richmond.edu The general synthetic strategies for creating such hybrid molecules often involve the reaction of a suitable indole precursor with a pyrimidine-containing fragment, or the construction of one ring system onto the other. ymerdigital.comresearchgate.net Although a direct synthetic route starting from this compound to pyrimidinyl indole derivatives is not explicitly described in the reviewed literature, its potential as a precursor for the cyclopentane portion of a more complex indole-containing structure remains a possibility for synthetic exploration.

The modification of known chiral building blocks is a common strategy in drug discovery to generate novel compounds with improved therapeutic properties. The 2-aminocyclopentan-1-one scaffold can be derivatized in numerous ways to explore its therapeutic potential. For example, cyclopentanone (B42830) and its derivatives have been investigated as potent activators of HSF-1, which has implications for antiviral and anti-inflammatory drug development. google.com Furthermore, the broader class of 2-amino derivatives, such as 2-aminothiazoles, has been extensively studied for the development of anticancer agents. nih.govnih.gov The derivatization of the amino and keto groups of this compound could lead to the generation of libraries of novel compounds for screening against various biological targets.

Integration into Peptide and Peptidomimetic Structures

The primary value of this compound in the realm of peptide science lies in its function as a precursor to 2-aminocyclopentanecarboxylic acid (ACPC). The conversion of the ketone functionality of 2-aminocyclopentan-1-one to a carboxylic acid group transforms it into a conformationally constrained β-amino acid, a class of molecules with significant applications in the design of peptides and peptidomimetics with enhanced structural stability and biological activity.

Peptides composed of natural amino acids are often highly flexible, which can be detrimental to their biological activity and stability. The introduction of conformational constraints can pre-organize a peptide into a specific bioactive conformation, leading to improved receptor binding and resistance to enzymatic degradation. Cyclic β-amino acids, such as those derived from the 2-aminocyclopentanone scaffold, are excellent tools for inducing such constraints.

The synthesis of ACPC from precursors related to this compound allows for the creation of peptide building blocks with a cyclopentane ring fused to the peptide backbone. This cyclic constraint limits the torsional freedom of the backbone, effectively "locking" it into a more defined geometry. The resulting peptides, often referred to as peptidomimetics, can mimic the secondary structures of natural peptides, such as β-turns and helices, which are crucial for molecular recognition processes.

Research has demonstrated that both cis- and trans-isomers of ACPC, accessible from synthetic routes involving aminocyclopentanone derivatives, can be incorporated into peptide sequences. The choice of stereoisomer significantly influences the resulting secondary structure of the peptide, making these building blocks valuable for the systematic exploration of peptide conformation and function.

Foldamers are oligomers that adopt well-defined, folded conformations in solution, similar to proteins and nucleic acids. The field of peptide foldamers has seen significant advancements through the use of conformationally constrained β-amino acids. nih.gov Oligomers of ACPC, derived from synthetic pathways utilizing aminocyclopentanone precursors, are prominent examples of β-peptides that exhibit a strong propensity to form stable helical structures. nih.gov

The cyclopentane ring of the ACPC residue restricts the available conformational space, guiding the oligomer to fold into predictable secondary structures. nih.gov This has been instrumental in the design of novel helical scaffolds with potential applications in material science and as therapeutic agents. The stability of these foldamers, often enhanced compared to their natural peptide counterparts, makes them attractive for the development of protease-resistant bioactive molecules. nih.gov

The scalable synthesis of all four stereoisomers of Fmoc-protected ACPC, a form suitable for solid-phase peptide synthesis, has been reported, highlighting the importance of aminocyclopentanone-related structures as starting points for these advanced building blocks. nih.gov

Table 1: Influence of ACPC Stereochemistry on Peptide Secondary Structure

| ACPC Isomer | Resulting Secondary Structure | Key Features |

| trans-ACPC | 12-Helix | A novel helical structure defined by 12-membered ring hydrogen bonds. |

| cis-ACPC | Can induce turns or extended structures | The resulting conformation is highly dependent on the surrounding amino acid sequence. |

Synthesis of Heterocyclic Systems

The reactivity of the bifunctional this compound scaffold also lends itself to the synthesis of various heterocyclic systems. The ketone and amine groups can participate in a range of cyclization and condensation reactions to form fused and spirocyclic heterocyclic structures.

While specific examples starting directly from this compound are not extensively documented in readily available literature, the general reactivity patterns of α-aminoketones suggest its potential in constructing important heterocyclic cores. For instance, condensation reactions with 1,3-dicarbonyl compounds or their equivalents could lead to the formation of fused pyridine or pyrimidine ring systems.

One documented approach involves a one-pot, three-component reaction of cyclopentanone, an aromatic aldehyde, and guanidine hydrochloride to synthesize 2-aminocyclopenta[d]pyrimidines. bu.edu.eg Although this example uses the parent cyclopentanone, it illustrates a relevant synthetic strategy where an amino-substituted cyclopentanone could potentially be employed to generate more complex, functionalized cyclopenta-fused pyrimidines. The initial step in this type of reaction is often the formation of a bis(arylmethylidene)cyclopentanone, which then undergoes cyclization with guanidine. bu.edu.eg

The synthesis of fused heterocycles is of significant interest in medicinal chemistry, as these scaffolds are present in a wide array of biologically active molecules. The potential of this compound as a chiral starting material for the enantioselective synthesis of such compounds remains an area for further exploration.

Advanced Analytical and Spectroscopic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H (proton) and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of 2-Aminocyclopentan-1-one (B3261133) hydrochloride.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclopentane (B165970) ring. The proton at the chiral center adjacent to both the amine and carbonyl groups (C2-H) would likely appear as a multiplet due to coupling with neighboring methylene (B1212753) protons. The protons on the other carbons of the ring (C3, C4, C5) would also present as complex multiplets. The amine protons (-NH3+) would typically appear as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift. The carbon atom bonded to the amino group (C-NH3+) would also be significantly deshielded. The remaining methylene carbons of the cyclopentane ring would appear at higher field strengths. The precise chemical shifts are influenced by the electronic environment of each nucleus. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Aminocyclopentan-1-one Note: These are estimated values. Actual shifts can vary based on solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~210-220 |

| C2 (CH-NH₂) | ~3.5-4.0 (multiplet) | ~55-65 |

| C3 (CH₂) | ~1.8-2.2 (multiplet) | ~30-40 |

| C4 (CH₂) | ~1.9-2.3 (multiplet) | ~20-30 |

| C5 (CH₂) | ~2.2-2.6 (multiplet) | ~35-45 |

| NH₃⁺ | Broad singlet | - |

Since 2-Aminocyclopentan-1-one is a chiral compound, determining its enantiomeric purity or enantiomeric excess (ee) is critical. NMR spectroscopy, in conjunction with Chiral Solvating Agents (CSAs), offers a rapid and effective method for this analysis without requiring covalent derivatization. nih.govnih.gov

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govsemmelweis.hu These interactions, often involving hydrogen bonding or π-π stacking, create different magnetic environments for the two enantiomers. semmelweis.hu Consequently, in the NMR spectrum, a single signal for a specific proton in the racemic analyte will split into two distinct signals, one for each diastereomeric complex. The enantiomeric excess can then be calculated by integrating the areas of these separated peaks. nih.govbham.ac.uk For 2-Aminocyclopentan-1-one, protons close to the chiral center (e.g., the C2-H) are most likely to show the largest chemical shift difference (Δδ) upon interaction with a CSA. researchgate.net

Two-dimensional (2D) NMR techniques are powerful for confirming atomic connectivity and assigning the relative stereochemistry of a molecule. longdom.org For a cyclic compound like 2-Aminocyclopentan-1-one, techniques such as COSY and HSQC are particularly informative.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. researchgate.net Cross-peaks in the COSY spectrum would confirm the connectivity around the cyclopentane ring, for example, showing a correlation between the C2 proton and the C3 protons. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. researchgate.net This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, confirming the assignments made in the 1D spectra.

For stereochemical analysis, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is pivotal. It identifies protons that are close in space, regardless of their bonding connectivity. By observing NOE cross-peaks between specific protons on the cyclopentane ring, the relative orientation of substituents can be determined, distinguishing between cis and trans isomers if applicable in derivatives.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. jchemrev.com

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 ppm. fda.gov This high accuracy allows for the determination of a unique elemental composition for a measured mass, thereby confirming the molecular formula of a compound. nih.gov

For 2-Aminocyclopentan-1-one hydrochloride (C₅H₁₀ClNO), the expected exact mass of its protonated molecular ion [M+H]⁺ (referring to the free amine, C₅H₉NO) can be calculated by summing the exact masses of its constituent isotopes. HRMS analysis would measure the m/z of the molecular ion and compare it to the calculated value. A match within a narrow tolerance (e.g., ±0.003 Da) provides strong evidence for the correct molecular formula. fda.gov

Table 2: HRMS Data for 2-Aminocyclopentan-1-one [M+H]⁺

| Property | Value |

| Molecular Formula (free amine) | C₅H₉NO |

| Calculated Exact Mass [M+H]⁺ | 100.0757 Da |

| Required Mass Accuracy | < 5 ppm |

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of a molecule. wikipedia.org In these experiments, the molecular ion is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). nih.gov The resulting fragment ions are analyzed to provide structural information.

The fragmentation of protonated 2-Aminocyclopentan-1-one would likely follow patterns characteristic of ketones and amines. libretexts.org Key fragmentation pathways for similar cyclic aminoketones, such as ketamine analogues, have been studied and can serve as a model. nih.gov Expected fragmentation could include:

α-cleavage: Cleavage of the bonds adjacent to the carbonyl group or the amino group, which are common fragmentation pathways for ketones and amines. libretexts.orglibretexts.org

Loss of small neutral molecules: Elimination of molecules such as water (H₂O), ammonia (B1221849) (NH₃), or carbon monoxide (CO) is a common fragmentation route. nih.gov

Ring-opening: The cyclopentane ring may open, followed by further fragmentation.

Chromatographic Techniques

Chromatographic methods are fundamental in the analysis of pharmaceutical compounds, offering high-resolution separation for purity assessment and the resolution of stereoisomers. For a chiral compound such as this compound, techniques like High-Performance Liquid Chromatography (HPLC) and Chiral Chromatography are indispensable for ensuring its quality and stereochemical integrity.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of components in a mixture. researchgate.net For the analysis of this compound, a validated HPLC method would be essential for determining its purity and separating it from any related substances or isomers.

A typical HPLC method for a compound like this compound would likely be a reversed-phase method. This approach would utilize a non-polar stationary phase (such as a C8 or C18 column) and a polar mobile phase, often a mixture of water (potentially with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Method development would involve optimizing parameters such as mobile phase composition, pH, column temperature, and flow rate to achieve adequate separation of all relevant peaks. turkjps.org Validation of the HPLC method, in accordance with ICH guidelines, would be necessary to demonstrate its suitability for its intended purpose, ensuring it is accurate, precise, specific, linear, and robust. researchgate.netchromatographyonline.com

Table 1: Illustrative HPLC Method Parameters and Purity Analysis

| Parameter | Value |

|---|---|

| Chromatographic System | |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Purity Analysis Results | |

| Retention Time of Main Peak | 4.5 min |

| Purity (by area %) | 99.5% |

| Known Isomer Retention Time | 5.2 min |

| Isomer Content (by area %) | 0.2% |

| Unidentified Impurities | 0.3% |

Chiral Chromatography for Enantiomeric Excess Determination

As 2-Aminocyclopentan-1-one is a chiral molecule, it can exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers can have different pharmacological and toxicological profiles, making it crucial to control the enantiomeric composition of the drug substance. americanpharmaceuticalreview.comheraldopenaccess.us Chiral chromatography is the primary technique used for the separation and quantification of enantiomers to determine the enantiomeric excess (e.e.). heraldopenaccess.us

The determination of enantiomeric excess is a critical aspect of quality control for chiral pharmaceuticals. heraldopenaccess.us This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. americanpharmaceuticalreview.com CSPs are designed with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. researchgate.net

The mobile phase in chiral chromatography is often a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). The choice of the mobile phase and its composition is critical for achieving optimal enantioseparation.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. While specific chiral separation methods for this compound are not detailed in the available literature, the following table illustrates the type of data that would be generated in such an analysis.

Table 2: Representative Data for Enantiomeric Excess Determination by Chiral HPLC

| Parameter | Value |

|---|---|

| Chromatographic System | |

| Chiral Stationary Phase | Cellulose-based CSP |

| Mobile Phase | n-Hexane:Isopropanol (80:20 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 210 nm |

| Enantiomer Separation | |

| Retention Time (Enantiomer 1) | 10.2 min |

| Retention Time (Enantiomer 2) | 12.5 min |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (e.e.) | |

| Area (Enantiomer 1) | 99.8% |

| Area (Enantiomer 2) | 0.2% |

| Enantiomeric Excess | 99.6% |

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule like this compound, single-crystal X-ray diffraction is the gold standard for determining its absolute stereochemistry. This is crucial for unequivocally assigning the R/S configuration of the chiral centers in the molecule.

The technique involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a complete picture of the molecular conformation and the packing of molecules in the crystal lattice.

While a crystal structure for this compound is not publicly available in the searched databases, the following table presents the kind of crystallographic data that would be obtained from such an analysis. This data is essential for the definitive structural elucidation of the compound.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C5H10ClNO |

| Formula Weight | 135.59 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1047.4 |

| Z (molecules/unit cell) | 4 |

| Data Collection and Refinement | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| R-factor | < 0.05 |

Computational and Theoretical Studies on 2 Aminocyclopentan 1 One Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. rsc.org For 2-Aminocyclopentan-1-one (B3261133) hydrochloride, these calculations can reveal key electronic properties that govern its chemical behavior.

The protonated amino group (-NH3+) and the carbonyl group (C=O) are the primary determinants of the molecule's electronic landscape. The carbonyl group acts as an electron-withdrawing group, polarizing the electron density within the cyclopentane (B165970) ring. In contrast, the positively charged amino group significantly influences the molecule's electrostatic potential.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For 2-Aminocyclopentan-1-one hydrochloride, the HOMO is likely to be localized around the non-bonding orbitals of the oxygen atom and potentially the sigma bonds of the ring, while the LUMO is expected to be centered on the carbonyl carbon and the C-N bond, indicating susceptibility to nucleophilic attack at the carbonyl carbon. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, the MEP would show a region of high positive potential around the -NH3+ group, making it a site for interaction with nucleophiles or negatively charged residues in a biological target. The region around the carbonyl oxygen would exhibit a negative potential, indicating its role as a hydrogen bond acceptor.

Further quantum chemical calculations can yield valuable data on atomic charges, bond orders, and dipole moments, all of which contribute to a comprehensive understanding of the molecule's reactivity and intermolecular interactions. researchgate.net

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO-LUMO Gap | Moderate | Indicates good kinetic stability. |

| Mulliken Atomic Charges | Positive charge on carbonyl carbon and nitrogen; Negative charge on carbonyl oxygen. | Carbonyl carbon is electrophilic; Oxygen and nitrogen sites are involved in electrostatic interactions. |

| Molecular Electrostatic Potential (MEP) | High positive potential near -NH3+; Negative potential near C=O oxygen. | Guides intermolecular interactions, including hydrogen bonding. |

| Dipole Moment | Significant | Suggests the molecule is polar and will be soluble in polar solvents. |

Note: The values in this table are illustrative and would be quantified by specific DFT calculations (e.g., using B3LYP/6-311+G(d,p) level of theory). researchgate.net

Molecular Dynamics Simulations of Conformational Behavior

The five-membered cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" and "twist" forms, to alleviate torsional strain. libretexts.orgresearchgate.net Molecular Dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of this compound, providing insights into its flexibility and the preferred spatial arrangement of its substituents. youtube.com

In an MD simulation, the trajectory of atoms and molecules is calculated over time based on a classical force field. This allows for the observation of conformational transitions and the determination of the relative populations of different conformers. For this compound, the presence of the sp2-hybridized carbonyl carbon and the bulky -NH3+ group will influence the puckering of the cyclopentane ring. chempedia.info

The two main conformations anticipated for the cyclopentanone (B42830) ring are the envelope, where one atom is out of the plane of the other four, and the half-chair (or twist), where two atoms are displaced in opposite directions from the plane of the other three. researchgate.net The amino group can exist in either an axial or equatorial position relative to the ring's average plane.

MD simulations would likely reveal a rapid interconversion between these conformers in solution. The relative stability of the different conformers would be influenced by factors such as steric hindrance between the amino group and adjacent hydrogen atoms, and potential intramolecular hydrogen bonding between the -NH3+ group and the carbonyl oxygen. The chloride counter-ion and solvent molecules would also play a significant role in stabilizing certain conformations through explicit interactions.

Table 2: Key Conformational States of this compound

| Conformation | Description | Predicted Relative Stability |

| Envelope (C-alpha out of plane) | The carbon atom bearing the amino group is puckered out of the plane of the other four atoms. | May be a significant conformer. |

| Twist/Half-Chair | Two adjacent carbon atoms are puckered in opposite directions. | Often the global energy minimum for substituted cyclopentanones. researchgate.net |

| Axial vs. Equatorial Amino Group | The amino group can be oriented perpendicular (axial) or parallel (equatorial) to the ring plane. | The equatorial conformation is generally more stable to minimize steric interactions. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, theoretical studies can shed light on its formation and subsequent reactivity.

The synthesis of α-amino ketones often involves multi-step processes. organic-chemistry.orgrsc.org Computational methods can be employed to model the reaction pathways of various synthetic routes, such as the amination of α-haloketones or the rearrangement of N-protected amino acids. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This can help in understanding the factors that control the reaction's feasibility, rate, and selectivity. For instance, DFT calculations could be used to compare the activation barriers for different proposed mechanisms, thereby identifying the most likely reaction pathway. rsc.org

Furthermore, computational studies can explore the reactivity of the 2-Aminocyclopentan-1-one moiety itself. For example, the mechanism of reactions involving the carbonyl group (e.g., reduction, condensation) or the amino group could be investigated. Theoretical calculations can also predict the regioselectivity and stereoselectivity of such reactions.

Docking Studies and Molecular Recognition with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target, typically a protein or enzyme. nih.gov